molecular formula C11H15FN2O2 B1353767 tert-Butyl (5-amino-2-fluorophenyl)carbamate CAS No. 535170-18-4

tert-Butyl (5-amino-2-fluorophenyl)carbamate

Cat. No. B1353767
M. Wt: 226.25 g/mol
InChI Key: FIRABEKBYKPYIS-UHFFFAOYSA-N
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Description

“tert-Butyl (5-amino-2-fluorophenyl)carbamate” is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 . It is stored at room temperature in a dark place under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) .


Chemical Reactions Analysis

Ketoreductases have been used to perform chiral selective reduction in similar compounds . Optimum parameters for maximum conversion and chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its predicted properties include a melting point of 97.62°C, a boiling point of 291.8°C at 760 mmHg, a density of 1.2 g/cm3, and a refractive index of n20D 1.57 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Biologically Active Compounds

    Tert-Butyl (5-amino-2-fluorophenyl)carbamate is utilized in the synthesis of various biologically active compounds. An example is its use as an intermediate in synthesizing omisertinib (AZD9291), a medication for non-small cell lung cancer treatment (Zhao et al., 2017).

  • Chemoselective Transformation

    It's also involved in the chemoselective transformation of amino protecting groups, demonstrating versatility in organic synthesis (Sakaitani & Ohfune, 1990).

  • Synthesis of GABAA Receptor Ligands

    This compound is used in synthesizing ligands for GABAA receptor complex-associated neuronal chloride ion channels, contributing to neuroscientific research (Snyder et al., 1995).

Medicinal Chemistry and Drug Design

  • Intermediate in Drug Synthesis

    As an intermediate in drug synthesis, it plays a crucial role in the development of new pharmaceuticals, such as in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with potential antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Preparation of Chiral Organoselenanes and Organotelluranes

    The compound's derivatives are used in the enzymatic kinetic resolution of intermediates crucial for synthesizing chiral organoselenanes and organotelluranes, highlighting its role in stereochemically complex syntheses (Piovan et al., 2011).

Organic Synthesis and Material Science

  • Amine Protection and Deprotection

    It is involved in the protection and deprotection of amines, showcasing its utility in the preparation of complex organic molecules (Lebel & Leogane, 2005).

  • Transformation in Glycosylation Reactions
    under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates, used to generate unnatural glycopeptide building blocks, expanding the scope of carbohydrate chemistry (Henry & Lineswala, 2007).
  • Mild Deprotection Agent: It acts as a mild deprotection agent for tert-butyl carbamates, esters, and ethers, demonstrating its significance in organic synthesis where preserving the stereochemical integrity of substrates is crucial (Li et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302 and H317 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “tert-Butyl (5-amino-2-fluorophenyl)carbamate” are not available in the retrieved data, related compounds have been used as preliminary ingredients in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants . They are also used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant .

properties

IUPAC Name

tert-butyl N-(5-amino-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRABEKBYKPYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448863
Record name tert-Butyl (5-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-amino-2-fluorophenyl)carbamate

CAS RN

535170-18-4
Record name tert-Butyl (5-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-amino-2-fluorophenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (2-fluoro-5-nitrophenyl)carbamate (3.54 g, 13.8 mmol) in MeOH (100 mL) was added catalyst 10% Pd/C (0.15 g). The reaction was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as a yellowish solid (2.02 g, 65%).
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of the above-mentioned crude product of a mixture of tert-butyl(2-fluoro-5-nitrophenyl)carbamate and di-tert-butyl(2-fluoro-5-nitrophenyl)imidodicarbonate in ethanol (600 mL)/tetrahydrofuran (60 mL) was added 10% palladium-carbon (12.0 g), and the mixture was stirred at room temperature under a hydrogen atmosphere (1 atm) for 24 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. To a solution of the obtained residue in methanol (200 mL)/tetrahydrofuran (50 mL) was added potassium carbonate (25.4 g, 184 mmol), and the mixture was stirred at 60° C. for 4 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. To the obtained residue was added water (200 mL), and the mixture was extracted with ethyl acetate (300 mL, 100 mL). The combined organic layer was washed with saturated brine (100 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was recrystallized from ethyl acetate and hexane to give the title compound (26.4 g, 63%) as pale-brown crystals.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-tert-butyl(2-fluoro-5-nitrophenyl)imidodicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
12 g
Type
catalyst
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hirose, M Okaniwa, T Miyazaki, T Imada… - Bioorganic & medicinal …, 2012 - Elsevier
Our aim was to discover RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors that possess strong activity and sufficient oral absorption, and thus, we selected a 5-…
Number of citations: 23 www.sciencedirect.com

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